molecular formula C17H18N4O4S2 B2966913 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 381181-38-0

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2966913
CAS RN: 381181-38-0
M. Wt: 406.48
InChI Key: ZPWTVMDBBYRHCC-BENRWUELSA-N
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Description

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have explored the synthesis and transformation of related compounds, focusing on their chemical properties and potential applications in various fields. For instance, Žugelj et al. (2009) described transformations of dimethyl acetone-1,3-dicarboxylate leading to the synthesis of compounds with a similar chemical framework, highlighting the versatility of these structures for further chemical modifications Žugelj et al., 2009.

Antimicrobial and Antifungal Applications

Compounds containing the pyrido[1,2-a]pyrimidin-4-one moiety have shown promising antimicrobial and antifungal activities. For example, El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, which demonstrated potential antimicrobial activity against various bacterial and fungal strains, suggesting their use as antimicrobial agents El Azab & Abdel-Hafez, 2015.

Anticancer Activity

Research into the anticancer potential of derivatives related to the compound has also been conducted. Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against several cancer cell lines, highlighting the potential of such compounds in cancer therapy Nagaraju et al., 2020.

Heterocyclic Chemistry and Drug Design

The role of these compounds in heterocyclic chemistry and their implications in drug design have been a significant area of research. Studies have focused on synthesizing novel heterocyclic compounds that incorporate the pyrido[1,2-a]pyrimidin-4-one structure, aiming to explore their physicochemical properties and potential therapeutic applications. Gzella et al. (2014) conducted a study on the tautomerism of 2-amino-1,3-thiazolidin-4-one derivatives, which are structurally related, providing insights into their chemical behavior and stability Gzella et al., 2014.

properties

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-25-9-7-21-16(24)12(27-17(21)26)10-11-14(18-5-8-22)19-13-4-2-3-6-20(13)15(11)23/h2-4,6,10,18,22H,5,7-9H2,1H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWTVMDBBYRHCC-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

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